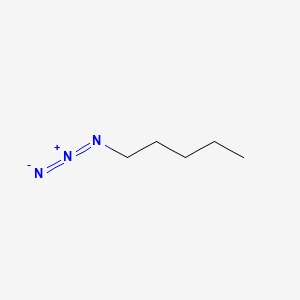

1-Azidopentane

Description

Properties

IUPAC Name |

1-azidopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3/c1-2-3-4-5-7-8-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHBJNGBMWHOFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50180947 | |

| Record name | 1-Azidopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26330-06-3 | |

| Record name | 1-Azidopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026330063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Azidopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azidopentane can be synthesized through the nucleophilic substitution reaction of 1-bromopentane with sodium azide. The reaction typically occurs in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds as follows:

C5H11Br+NaN3→C5H11N3+NaBr

Industrial Production Methods: In an industrial setting, the production of this compound involves similar nucleophilic substitution reactions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Azidopentane undergoes various chemical reactions, including:

Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of different substituted pentane derivatives.

Cycloaddition Reactions: this compound can participate in Huisgen 1,3-dipolar cycloaddition reactions with alkynes to form triazoles, a key reaction in click chemistry.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN3), dimethylformamide (DMF), elevated temperatures.

Cycloaddition: Alkynes, copper(I) catalysts, room temperature.

Reduction: Lithium aluminum hydride (LiAlH4), ether solvents, low temperatures.

Major Products:

Substitution: Various substituted pentane derivatives.

Cycloaddition: Triazoles.

Reduction: Pentylamine.

Scientific Research Applications

Material Science

1-Azidopentane is utilized in the preparation of multi-axis liquid crystal refrigeration materials through click chemistry. This method involves the formation of covalent bonds between azide and alkyne functionalities, leading to innovative materials with potential applications in advanced cooling technologies.

Chemical Engineering

In chemical engineering, this compound is employed for the chemical modification of Hydroxyl-Terminated Polybutadiene (HTPB). The modification process involves a bulk reaction between HTPB's double bonds and the azide pendant groups. Differential scanning calorimetry studies have shown changes in the glass transition temperature (Tg), indicating alterations in the material's thermal properties due to this modification.

Organic Chemistry

This compound plays a significant role in organic synthesis, particularly in the generation of 1-azido-3-heteroaryl bicyclo[1.1.1]pentanes via azidoheteroarylation. The azido radical produced from the interaction of PIDA (phenyliodine(III) diacetate) and TMSN₃ (trimethylsilyl azide) selectively adds to [1.1.1]propellane, forming a carbon-centered radical intermediate that reacts with heterocycles to yield azide-containing bicyclic compounds. This approach allows for direct installation of azido groups, serving as versatile synthetic handles for further modifications.

Biochemistry

In biochemistry, this compound is utilized for synthesizing bicyclo[1.1.1]pentane analogues relevant to biologically active targets such as peptides and nucleosides. Although specific mechanisms of action within biological systems remain under-researched, the compound's reactivity suggests potential roles in various biochemical pathways .

Mechanism of Action

The mechanism of action of 1-Azidopentane primarily involves its reactivity as an azide compound. The azide group can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reactivity is harnessed in click chemistry, where the azide group acts as a versatile synthetic handle for the rapid and efficient formation of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions.

Comparison with Similar Compounds

1-Azidohexane: Similar structure with a six-carbon alkyl chain.

1-Azidoheptane: Similar structure with a seven-carbon alkyl chain.

1-Azidooctane: Similar structure with an eight-carbon alkyl chain.

Comparison: 1-Azidopentane is unique due to its specific chain length, which influences its physical and chemical properties. Compared to its longer-chain analogs, this compound may exhibit different reactivity and solubility characteristics, making it suitable for specific applications where shorter alkyl chains are preferred.

Biological Activity

1-Azidopentane is an aliphatic azide with significant implications in biological and chemical research due to its unique structural properties and reactivity. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

This compound (C5H10N3) is characterized by the presence of an azide functional group (-N3) attached to a pentane chain. This structure imparts unique reactivity, particularly in click chemistry and bioconjugation applications. The azide group can participate in various reactions, including cycloaddition and C–H amination processes.

This compound has been studied for its potential biological activities, particularly in the context of drug development and synthetic biology. Its azide functionality allows it to act as a reactive handle for attaching to biomolecules or for facilitating specific chemical reactions:

- C–H Amination : Research indicates that this compound can undergo catalytic C–H amination mediated by cobalt complexes. This process involves the formation of N-heterocycles, which are critical in medicinal chemistry due to their prevalence in pharmaceutical compounds .

- Antiproliferative Effects : In studies involving antiproliferative drugs, this compound was synthesized alongside other compounds to assess its effects on biological systems. It was noted for its potential influence on cell division and growth inhibition in model organisms such as sea urchins .

Case Studies

- Cobalt-Catalyzed Reactions : A study demonstrated that this compound could be employed in cobalt-catalyzed C–H amination reactions, yielding various N-heterocyclic products. The reaction kinetics were analyzed, revealing a two-step radical pathway that enhances the compound's utility in organic synthesis .

- Developmental Biology : In a developmental biology context, this compound was part of a study examining the effects of antiproliferative drugs on sea urchin embryos. The compound's incorporation into experimental setups provided insights into its biological interactions and toxicity profiles .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. How can researchers address contradictions in reported spectral data for this compound?

- Methodological Answer : Contradictions (e.g., δ 51.35 ppm in ^13C-NMR vs. literature) may stem from isotopic impurities or calibration drift. Replicate experiments with internal standards (e.g., TMS) and submit samples to independent labs for cross-validation. Publish raw data and instrument parameters to enable meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.